molecular formula C26H23N5O3S B12130451 N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide

Cat. No.: B12130451
M. Wt: 485.6 g/mol
InChI Key: CHEYAASEOZRTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core, a phenylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation using reagents such as phenylsulfonyl chloride.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could yield a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share some structural similarities.

    Quinoxaline Derivatives: Compounds with a quinoxaline core, such as quinoxaline-2,3-dione, are structurally related.

Uniqueness

N-{2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethyl}-2-methylbenzamide is unique due to its combination of a pyrroloquinoxaline core with a phenylsulfonyl group and a benzamide moiety

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-[2-amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethyl]-2-methylbenzamide

InChI

InChI=1S/C26H23N5O3S/c1-17-9-5-6-12-19(17)26(32)28-15-16-31-24(27)23(35(33,34)18-10-3-2-4-11-18)22-25(31)30-21-14-8-7-13-20(21)29-22/h2-14H,15-16,27H2,1H3,(H,28,32)

InChI Key

CHEYAASEOZRTSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.